4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile
Description
Properties
IUPAC Name |
4-(2,6-dichloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O/c1-7-3-9(6-16)4-8(2)12(7)19-11-5-10(14)17-13(15)18-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIJQBJPKVPGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC(=NC(=N2)Cl)Cl)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile typically involves the reaction of 2,6-dichloropyrimidine with 3,5-dimethylbenzonitrile in the presence of a suitable base and solvent. One common method includes the use of potassium carbonate (K2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyrimidine moiety.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets. The dichloropyrimidine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Amino Substituents: The dichloro and bromo-chloro analogs (e.g., 5a) exhibit higher reactivity in nucleophilic substitution due to electron-withdrawing halogens, enabling efficient coupling reactions (93% yield for 5a vs. 50% for amino-substituted 10) .
- Aromatic Core Flexibility : Replacement of pyrimidine with pyridine (as in 4g) introduces fluorinated substituents, enhancing metabolic stability but requiring harsher reaction conditions (e.g., Pd/XPhos catalysis) .
- Functional Group Additions : Acrylamide and piperidine moieties (e.g., 15a) improve solubility and target binding but complicate synthesis (yields drop to 44–64%) .
Palladium-Catalyzed Coupling
The target compound and its analogs are often synthesized via palladium-catalyzed reactions. For example:
- Target Compound : Prepared via coupling of 4-hydroxy-3,5-dimethylbenzonitrile with 2,6-dichloropyrimidine using Cs2CO3 and Pd catalysts, achieving high yields (93%) .
- Compound 10: Synthesized from 2-chloropyrimidine and 4-aminobenzonitrile under similar conditions but with lower yield (50%) due to steric hindrance from the amino group .
Nucleophilic Substitution
Halogenated pyrimidines (e.g., 5a) undergo efficient substitution with phenols or amines. Bromine at position 5 (5a) shows slower reactivity compared to chlorine, necessitating longer reaction times .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | LogP (Predicted) | Reference |
|---|---|---|---|---|
| Target Compound | 126–128 | Low in water | 3.8 | |
| 5a | Not reported | Moderate in DCM | 4.1 | |
| 4g | 135–136 | Low in EtOAc | 3.5 | |
| 15a | 266–268 | Low in DMF | 4.9 |
Key Trends :
- Halogenation : Dichloro and bromo substituents increase hydrophobicity (higher LogP), reducing aqueous solubility.
- Amino Groups: Introduction of polar amino groups (e.g., 10) lowers LogP but may enhance binding to biological targets .
Biological Activity
4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile (CAS Number: 49757563) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H9Cl2N3O. The compound features a dichloropyrimidine moiety linked via an ether bond to a dimethylbenzonitrile structure. This unique combination suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of anticancer properties and antimicrobial effects. The following sections detail specific findings from recent studies.
Anticancer Activity
A study highlighted the compound's ability to induce cytotoxic effects on tumor cells. The mechanism of action appears to involve apoptosis and DNA damage in hypoxic environments typical of many tumors.
Key Findings:
- Cell Lines Tested: Human lung adenocarcinoma (A549) and malignant melanoma (WM115).
- Methods Used: WST-1 proliferation assays, caspase 3/7 apoptosis tests, and DNA destruction assays.
- Results: The compound demonstrated significant cytotoxicity against both cell lines, with a notable increase in apoptotic cell death under hypoxic conditions .
| Assay Type | A549 Cell Line IC50 (µM) | WM115 Cell Line IC50 (µM) |
|---|---|---|
| WST-1 Proliferation | 15.73 | 11.20 |
| Caspase 3/7 Activation | Positive | Positive |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance.
Key Findings:
- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 8 to 32 µg/mL against the tested strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Hypoxia-Inducible Factors (HIFs): The compound may interfere with HIF pathways, crucial for tumor survival under low oxygen conditions.
- Induction of Apoptosis: Activation of caspases suggests that the compound triggers programmed cell death in cancer cells.
- DNA Damage Response: The ability to cause DNA strand breaks further supports its role as a potential anticancer agent.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
-
Study on Tumor Growth Inhibition:
- Model: Mice bearing A549 xenografts.
- Outcome: Treatment with the compound resulted in a significant reduction in tumor volume compared to controls.
-
Synergistic Effects with Other Agents:
- Combination therapy with established chemotherapeutics showed enhanced efficacy, indicating potential for use in combination regimens.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, analogous compounds (e.g., 4g, 4h in ) were prepared using Pd(OAc)₂, XPhos ligand, and Cs₂CO₃ as a base in polar aprotic solvents like DMSO. Optimization involves adjusting catalyst loading (typically 2–5 mol%), reaction temperature (80–120°C), and solvent choice to improve yield. Post-reaction purification via column chromatography or recrystallization (e.g., using ethyl acetate) is critical for isolating the product .
Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and detecting coupling patterns. For example, aromatic protons in analogous compounds show distinct shifts in the δ 7.0–8.5 ppm range ( ).
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 369 [M-H]⁻ in ).
- HPLC/UPLC : Used for purity assessment (e.g., retention time 1.47 minutes in ) and detecting impurities .
Q. How can researchers identify and quantify process-related impurities during synthesis?
- Methodology : Stability-indicating UPLC methods ( ) are effective. For instance, impurities like 4-[5-Bromo-2-(4-cyanoanilino)-6-(4-cyano-2,6-dimethylphenoxy)-4-pyrimidinyl]oxy-3,5-dimethylbenzonitrile (m/z 565.42) can be separated using gradient elution and quantified via UV detection. HRMS and NMR further characterize impurity structures .
Advanced Research Questions
Q. How can discrepancies between theoretical and observed NMR chemical shifts be resolved?
- Methodology : Overlapping signals (e.g., E/Z isomerism in compound 4h, ) require advanced techniques:
- 2D NMR : COSY or NOESY experiments clarify spatial correlations.
- Dynamic Effects : Investigate tautomerism or rotational barriers via variable-temperature NMR.
- Computational Chemistry : Density Functional Theory (DFT) predicts shifts for comparison with experimental data .
Q. What strategies mitigate yield reduction during scale-up from milligram to gram quantities?
- Methodology :
- Continuous Flow Systems : Minimize exothermic side reactions.
- Catalyst Recycling : Reduce Pd(OAc)₂ waste via immobilization on supports.
- Process Analytics : Real-time monitoring (e.g., in situ IR spectroscopy) identifies bottlenecks. ’s patent process highlights scalable protocols for related compounds .
Q. How should structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?
- Methodology :
- Analog Synthesis : Modify the dichloropyrimidine or benzonitrile moieties (e.g., ’s pyridazine derivatives with ALK inhibitor activity).
- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays).
- QSAR Modeling : Correlate electronic/steric parameters (Hammett σ, logP) with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
